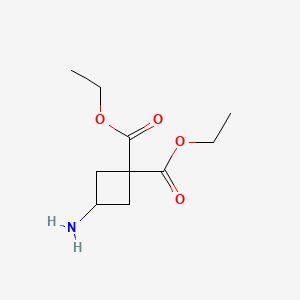
Diethyl 3-aminocyclobutane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-aminocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₀H₁₇NO₄. It is a derivative of cyclobutane, featuring an amino group and two ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-aminocyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with 1,3-dibromopropane, followed by cyclization and subsequent amination . The reaction conditions typically involve the use of a base such as sodium ethoxide and an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-aminocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl 3-oxocyclobutane-1,1-dicarboxylate, while reduction could produce diethyl 3-hydroxycyclobutane-1,1-dicarboxylate .
Scientific Research Applications
Diethyl 3-aminocyclobutane-1,1-dicarboxylate has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 3-aminocyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,1-cyclobutanedicarboxylate: Similar structure but lacks the amino group.
Diethyl 3-cyclopentene-1,1-dicarboxylate: Contains a cyclopentene ring instead of a cyclobutane ring.
Uniqueness
Diethyl 3-aminocyclobutane-1,1-dicarboxylate is unique due to the presence of both an amino group and two ester groups on a cyclobutane ring.
Properties
CAS No. |
102879-62-9 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
diethyl 3-aminocyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H17NO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6,11H2,1-2H3 |
InChI Key |
KZCZEORQTDUYCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(C1)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)

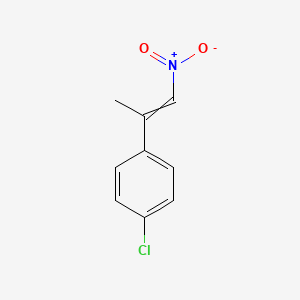
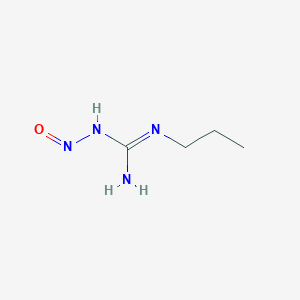
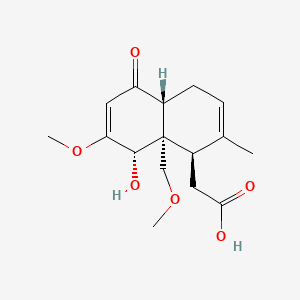
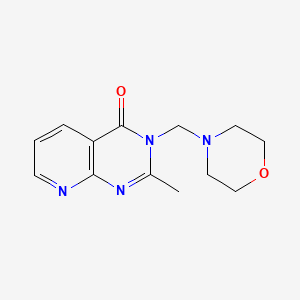
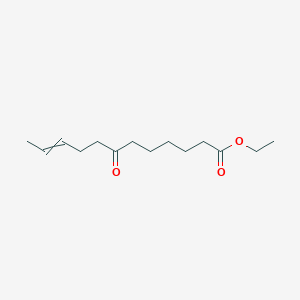
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
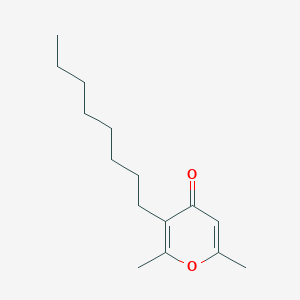
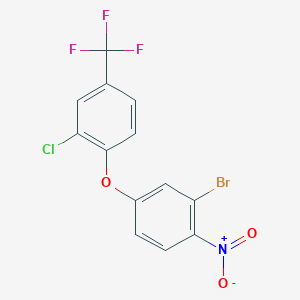

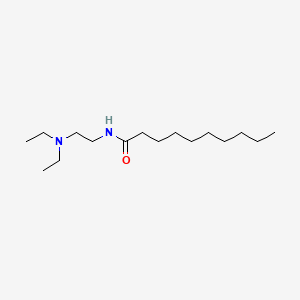
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
